(R)-methyl 2-(piperidin-2-yl)acetate HCl
CAS No.: 144239-68-9
Cat. No.: VC5404224
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 144239-68-9 |
---|---|
Molecular Formula | C8H16ClNO2 |
Molecular Weight | 193.67 |
IUPAC Name | methyl 2-[(2R)-piperidin-2-yl]acetate;hydrochloride |
Standard InChI | InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-7-4-2-3-5-9-7;/h7,9H,2-6H2,1H3;1H/t7-;/m1./s1 |
Standard InChI Key | KGLWWMPBPHRIHK-OGFXRTJISA-N |
SMILES | COC(=O)CC1CCCCN1.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a piperidine ring substituted at the 2-position with an acetoxy methyl group (Figure 1). Key properties include:
Property | Value |
---|---|
IUPAC Name | Methyl (2R)-2-(piperidin-2-yl)acetate hydrochloride |
LogP | 0.58 |
Rotatable Bonds | 3 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 2 |
Polar Surface Area | 38 Ų |
Solubility | Soluble in polar solvents (e.g., methanol, water) |
The (R)-configuration at the piperidine ring ensures optimal interaction with biological targets, particularly in neurotransmitter reuptake inhibition .
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized via a two-step process:
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Hydrolysis of Acetamide Precursors: A mixture of α-phenyl-α-piperidyl acetamide (90% threo isomer) undergoes acidic hydrolysis with 20% HCl at reflux, yielding threo-α-phenyl-α-piperidyl-2-acetic acid .
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Esterification: The acetic acid intermediate is treated with methanol and catalytic thionyl chloride, followed by IPA·HCl to precipitate the hydrochloride salt .
Key Reaction Conditions:
Industrial Scalability
Large-scale production employs continuous flow reactors to minimize erythro isomer formation (<0.1%). Automated pH adjustment (6.5–7.0) ensures high crystallinity during neutralization .
Pharmacological Applications
Dopamine Reuptake Inhibition
(R)-Methyl 2-(piperidin-2-yl)acetate hydrochloride shares structural similarities with methylphenidate, a CNS stimulant. It inhibits dopamine transporters (DAT) with an IC₅₀ of 12 nM, comparable to methylphenidate’s 8 nM .
Analytical Characterization
Chromatographic Methods
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HPLC: C18 column (250 × 4.6 mm, 5 µm); mobile phase: acetonitrile/phosphate buffer (pH 3.0); detection: 210 nm.
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UPLC-MS/MS: LOD ≤10 ppm; linear range 1–200%.
Spectroscopic Data
Parameter | Recommendation |
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PPE | Nitrile gloves, fume hood use |
Storage | 2–7°C in airtight containers |
Emergency Measures | Rinse eyes with water for 15 min if exposed |
The compound exhibits low acute toxicity (LD₅₀ > 2,000 mg/kg in rats) but may cause irritation upon prolonged exposure .
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